2-(4-Bromobutyl)oxolane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(4-bromobutyl)oxolane |
InChI |
InChI=1S/C8H15BrO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7H2 |
InChI Key |
RUDGXIWKBQYQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromobutyl Oxolane and Analogous Structures
Methodologies for Carbon-Bromine Bond Formation
A crucial step in synthesizing 2-(4-Bromobutyl)oxolane is the introduction of a bromine atom into the alkyl chain. The selection of the appropriate brominating agent and reaction conditions is vital for achieving high yields and selectivity.
Nucleophilic Substitution Routes from Hydroxyl-Containing Precursors
A prevalent and effective method for creating the carbon-bromine bond is through the nucleophilic substitution of a primary alcohol. This process involves converting a hydroxyl group into a more effective leaving group, which is then displaced by a bromide ion. Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are commonly used for this transformation. masterorganicchemistry.com The reaction with PBr₃ typically occurs with an inversion of configuration at the carbon atom. masterorganicchemistry.com
Treating alcohols with hydrohalic acids such as HCl, HBr, or HI also results in the formation of alkyl halides. masterorganicchemistry.com This reaction proceeds in two steps: protonation of the alcohol to form its conjugate acid, followed by a substitution. masterorganicchemistry.com For primary alcohols, this substitution follows an SN2 mechanism where the halide ion displaces a water molecule. libretexts.org It's important that the acid is strong enough to protonate the alcohol, making the hydroxyl group a good leaving group. masterorganicchemistry.com
| Precursor | Reagents | Key Features |
| Primary Alcohol | PBr₃ | Inversion of configuration masterorganicchemistry.com |
| Primary Alcohol | HBr | SN2 mechanism, requires strong acid masterorganicchemistry.comlibretexts.org |
| Secondary/Tertiary Alcohol | HBr | SN1 mechanism, risk of rearrangements masterorganicchemistry.comlibretexts.org |
Halogenation Strategies on Saturated Alkyl Chains
The halogenation of saturated hydrocarbons is a substitution reaction that typically proceeds through a free-radical pathway. wikipedia.org This method provides a way to functionalize otherwise unreactive alkanes. byjus.com The reaction is often initiated by heat or UV light. byjus.com However, a significant drawback of radical halogenation is the potential for multiple products, as various hydrogen atoms on the alkane can be replaced by halogens. byjus.com The regioselectivity of the reaction is determined by the relative stability of the resulting carbon radicals, with reactions favoring tertiary and secondary positions. wikipedia.org
Approaches to the Oxolane/Dioxolane Ring System
The formation of the five-membered oxygen-containing ring is a fundamental aspect of the synthesis. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials.
Acetalization and Ketalization Reactions for Dioxolane Formation
Dioxolanes can be synthesized through the acetalization of aldehydes and the ketalization of ketones with ethylene (B1197577) glycol. wikipedia.org These reactions are typically catalyzed by acids and are reversible. mdpi.com To drive the reaction towards the formation of the acetal (B89532) or ketal, the water produced during the reaction is often removed. mdpi.comorganic-chemistry.org A variety of acid catalysts can be used, including protic acids like hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.orgmdpi.comacs.org These reactions are crucial for protecting carbonyl groups during multi-step syntheses. mdpi.com
Ring-Opening Reactions of Cyclic Ethers as Precursors
The ring-opening of cyclic ethers, particularly strained rings like epoxides and oxetanes, is a valuable method for constructing more complex molecules. mdpi.comacs.org Even less strained five- and six-membered cyclic ethers can undergo ring-opening reactions, often initiated by Lewis acids. mdpi.comresearchgate.net These reactions proceed through the formation of an oxonium ylide intermediate, which activates the C–O bond for nucleophilic attack. mdpi.comresearchgate.net The ring-opening polymerization of cyclic ethers like oxetane (B1205548) can be initiated by both cationic and coordinated anionic catalysts. aston.ac.uk
Convergent and Linear Synthetic Pathways
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear | Step-by-step construction from a single starting material. chemistnotes.comyoutube.com | Simpler planning for less complex structures. fiveable.me | Overall yield drops with each step. wikipedia.orguniurb.it |
| Convergent | Independent synthesis of fragments followed by their assembly. chemistnotes.comwikipedia.org | More efficient for complex molecules, higher overall yields. wikipedia.orgfiveable.me | Requires more complex planning and fragment compatibility. |
Sequential Functionalization and Cyclization Approaches
The construction of the 2-substituted oxolane ring system is frequently accomplished through strategies that involve the sequential formation of key bonds. These methods typically build a linear precursor containing a hydroxyl group and a reactive site, followed by an intramolecular cyclization step to form the tetrahydrofuran (B95107) ring.
One of the most classical and widely used approaches is the intramolecular SN2 reaction. nih.gov This involves a precursor with a terminal hydroxyl group and a leaving group (such as a halide or sulfonate) at the appropriate position. For a 2-substituted tetrahydrofuran, this corresponds to a 1,4-diol derivative where one hydroxyl group acts as the nucleophile and the other is converted into a leaving group. The subsequent intramolecular Williamson ether synthesis yields the cyclic ether.
Another powerful method is the oxidative cyclization of dienes. The permanganate-mediated oxidative cyclization of 1,5-diene precursors is an efficient route to creating cis-2,5-disubstituted tetrahydrofuran diols. researchgate.net Similarly, ruthenium-catalyzed oxidative cyclization allows for the preparation of these structures with high yields and excellent diastereoselectivity. researchgate.net These reactions form the core ring system and install hydroxyl groups that can be further functionalized.
Ring-closing metathesis (RCM) has emerged as an indispensable tool for forming cyclic systems in modern organic synthesis. acs.orgthieme-connect.com This reaction utilizes a diene precursor and a metal catalyst (typically ruthenium-based) to form a cycloalkene. For the synthesis of tetrahydrofuran analogs, an oxygen atom is incorporated into the acyclic diene chain. The RCM reaction then forges the carbon-carbon double bond within the ring, which can be subsequently reduced to afford the saturated oxolane structure. RCM is valued for its functional group tolerance and its ability to form various ring sizes, making it a key strategy in the total synthesis of complex natural products. thieme-connect.com
Palladium-catalyzed reactions also offer a stereoselective pathway to substituted tetrahydrofurans. The reaction of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single cascade, proceeding through the intramolecular insertion of the olefin into a Palladium intermediate. organic-chemistry.org A redox-relay Heck reaction using readily available cis-butene-1,4-diol provides rapid access to cyclic hemiacetals, which can be reduced to yield 3-aryl tetrahydrofurans or serve as precursors for other disubstituted analogs. nih.govorganic-chemistry.org
The following table summarizes various catalytic systems used in sequential functionalization and cyclization approaches for tetrahydrofuran synthesis.
| Methodology | Catalyst/Reagent | Precursor Type | Key Features |
| Oxidative Cyclization | KMnO₄ or RuO₄ (catalytic) | 1,5-Diene | High efficiency and diastereoselectivity for cis-2,5-disubstituted products. researchgate.net |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoyveda-Grubbs Ru-catalysts | Acyclic diene ether | Excellent functional group tolerance; widely used in complex molecule synthesis. acs.orgthieme-connect.com |
| Redox-Relay Heck Reaction | Palladium catalyst | γ-Hydroxy alkene / Aryl halide | Forms C-C and C-O bonds; provides access to 3-aryl tetrahydrofurans. nih.govorganic-chemistry.org |
| Intramolecular Hydroalkoxylation | Platinum or Gold catalysts | γ- or δ-Hydroxy olefin | Tolerates a variety of functional groups. organic-chemistry.org |
Chemo- and Regioselective Synthesis Considerations
Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of specifically substituted heterocycles like this compound. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity concerns the specific site of bond formation.
In the context of oxolane synthesis, regioselectivity is often discussed in terms of Baldwin's rules for ring closure. The formation of a tetrahydrofuran ring via intramolecular nucleophilic attack is typically a 5-exo-tet cyclization, which is a favored pathway. However, the potential for a competing 6-endo-tet cyclization to form a six-membered tetrahydropyran (B127337) ring exists, and reaction conditions must be optimized to favor the desired 5-membered ring. The choice of catalyst, solvent, and temperature can significantly influence this regiochemical outcome. organic-chemistry.org For instance, tuning the reactivity of arylpalladium intermediates can allow for selective 5-exo cyclizations of alkynols. organic-chemistry.org
Chemoselectivity is a major consideration when working with polyfunctional precursors, such as diols or polyenes. nih.gov To synthesize a specific analog like this compound, one might start from a precursor like octane-1,4,8-triol. A synthetic sequence would require the selective protection of the C8 hydroxyl group, followed by cyclization involving the C4 hydroxyl group onto an activated C1 position, and finally, conversion of the protected C8 hydroxyl into a bromide. Each step demands high chemoselectivity to avoid side reactions at other functional groups.
Modern synthetic methods have been developed to address these challenges. For example, organoselenium catalysis can enable efficient exo-cyclization under mild conditions with excellent regioselectivity. organic-chemistry.org Similarly, cinchona-alkaloid-based organocatalysts have been used for asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing tetrahydrofuran rings with high enantioselectivity. organic-chemistry.org
The table below outlines key considerations and strategies for achieving selectivity in the synthesis of substituted oxolanes.
| Selectivity Type | Challenge | Strategic Approach | Example |
| Regioselectivity | Formation of 5-membered (oxolane) vs. 6-membered (tetrahydropyran) ring. | Adherence to Baldwin's rules (favoring 5-exo cyclization); catalyst control. | Platinum-catalyzed intramolecular hydroalkoxylation elucidates steric and electronic drivers for 5-exo selectivity. organic-chemistry.org |
| Chemoselectivity | Differentiating between multiple similar functional groups (e.g., hydroxyls) in a precursor. | Use of protecting groups; employing reagents that selectively react with one type of functional group (e.g., primary vs. secondary alcohol). | A concise, stereoselective synthesis of functionalized tetrahydrofuranols from chloropolyols in water obviates complex protecting group strategies. organic-chemistry.org |
| Stereoselectivity | Controlling the 3D arrangement of substituents on the oxolane ring. | Use of chiral catalysts or auxiliaries; substrate-controlled diastereoselection. | A palladium-catalyzed method for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes achieves diastereoselectivities of up to >20:1. organic-chemistry.org |
By carefully selecting the synthetic strategy and controlling reaction conditions, it is possible to construct complex and specifically functionalized oxolane derivatives with high precision.
Reactivity and Mechanistic Investigations of 2 4 Bromobutyl Oxolane
Nucleophilic Substitution Reactions at the Bromide Center
The carbon-bromine bond in 2-(4-Bromobutyl)oxolane is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This reactivity is characteristic of primary alkyl halides and is fundamental to many synthetic transformations.
Heteroatom nucleophiles, such as amines, alcohols, and thiols, readily react with this compound in nucleophilic substitution reactions to form new carbon-heteroatom bonds.
Amines: The reaction of this compound with amines is a classic example of N-alkylation. Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively. However, these reactions are often difficult to control, as the product amine is typically more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com This can result in a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve mono-alkylation, specific strategies such as using a large excess of the starting amine may be employed.
Alcohols and Thiols: Alcohols and thiols, or more commonly their conjugate bases (alkoxides and thiolates), are excellent nucleophiles for the alkylation with this compound. These reactions, analogous to the Williamson ether synthesis, provide a straightforward route to the corresponding ethers and thioethers. The use of a base to deprotonate the alcohol or thiol is typically required to enhance their nucleophilicity.
| Nucleophile | Product | General Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | Primary Amine | Excess NH₃, solvent (e.g., ethanol) |
| Primary Amine (R-NH₂) | Secondary Amine | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) |
| Alcohol (R-OH) | Ether | Base (e.g., NaH), solvent (e.g., THF) |
| Thiol (R-SH) | Thioether | Base (e.g., NaOH), solvent (e.g., ethanol/water) |
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This transformation opens up a wide array of possibilities for carbon-carbon bond formation.
Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, (4-(tetrahydrofuran-2-yl)butyl)magnesium bromide. adichemistry.comleah4sci.comlibretexts.orgyoutube.com This organometallic species is a powerful nucleophile and a strong base, and it must be prepared under anhydrous conditions to prevent quenching by water. libretexts.orgyoutube.comresearchgate.net Grignard reagents readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. adichemistry.comleah4sci.com
Organolithium Reagents: Organolithium reagents can be prepared from this compound through reaction with lithium metal. wikipedia.orgyoutube.com These reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.orgnih.gov The high reactivity of organolithiums makes them highly effective nucleophiles in reactions with a broad range of electrophiles. wikipedia.orgresearchgate.netuniurb.it
Organozinc Reagents: Organozinc reagents can be synthesized by the direct insertion of zinc metal into the carbon-bromine bond of this compound, often facilitated by activators like lithium chloride. nih.gov Organozinc compounds are generally less reactive than Grignard and organolithium reagents, which allows for a higher functional group tolerance. sigmaaldrich.comuni-muenchen.de They are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. uni-muenchen.deslideshare.net
| Organometallic Reagent | Electrophile | Product Type |
|---|---|---|
| Grignard Reagent | Aldehyde (R-CHO) | Secondary Alcohol |
| Grignard Reagent | Ketone (R₂C=O) | Tertiary Alcohol |
| Organolithium Reagent | Carbon Dioxide (CO₂) | Carboxylic Acid |
| Organozinc Reagent | Aryl Halide (Ar-X) with Pd catalyst | Arylated Alkane |
Cyclization and Rearrangement Pathways Involving the Bromobutyl Chain
The presence of both the reactive bromobutyl chain and the oxolane ring within the same molecule allows for intramolecular reactions, leading to the formation of more complex cyclic structures.
Upon conversion of the bromide to a nucleophilic center, such as in a Grignard or organolithium reagent, an intramolecular nucleophilic attack on the oxolane ring is possible, although less common. A more plausible pathway to cyclic systems involves the formation of the organometallic reagent followed by reaction with an external electrophile, which can then participate in a subsequent cyclization. A more direct approach to spirocyclic systems involves the intramolecular cyclization of a nucleophile at the terminus of the butyl chain attacking an electrophilic center elsewhere in the molecule. For instance, if the oxolane ring were to be modified to contain an appropriate electrophilic site, an intramolecular reaction could lead to the formation of a spiro[4.5]decane system. nih.govamanote.commdpi.comresearchgate.net
The tetrahydrofuran (oxolane) ring is generally stable but can undergo ring-opening reactions under certain conditions, typically in the presence of strong acids or Lewis acids. uab.catmdpi.com For instance, Lewis acids can coordinate to the oxygen atom of the oxolane ring, making it more susceptible to nucleophilic attack. If a nucleophile is present, either externally or intramolecularly, it can attack one of the alpha-carbons of the oxolane, leading to ring cleavage. In the context of this compound, the bromide ion itself could potentially act as a nucleophile under certain conditions, leading to a ring-opened product, although this would likely require harsh conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can serve as a substrate in these reactions, either directly or after conversion to an organometallic species.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov To utilize this compound in a Suzuki coupling, it would first need to be converted into an organoboron derivative, for example, through reaction of its Grignard or organolithium reagent with a borate (B1201080) ester. This resulting organoborane could then be coupled with various aryl or vinyl halides. Alternatively, the Grignard reagent of this compound could be used in a Negishi-type coupling, which is mechanistically related.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com this compound, being an alkyl bromide, is generally not a suitable substrate for the standard Heck reaction, which typically requires aryl or vinyl halides.
Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the Sonogashira reaction is not typically performed with alkyl halides like this compound.
| Reaction | Coupling Partner | General Catalyst System | Note |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(0) catalyst, Base | Requires prior conversion of this compound to its organoboron derivative. |
| Heck | Alkene | Pd(0) catalyst, Base | Not typically reactive with alkyl bromides. |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Not typically reactive with alkyl bromides. |
Applications of 2 4 Bromobutyl Oxolane in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
Total Synthesis of Natural Products and Bioactive Compounds
No literature was found detailing the use of 2-(4-Bromobutyl)oxolane as a key intermediate or building block in the total synthesis of any specific natural products or bioactive compounds.
Synthesis of Macrocyclic and Oligomeric Structures
There is no available research demonstrating the application of this compound in the synthesis of macrocyclic or oligomeric structures.
Development of Specialty Chemicals and Functional Materials
Precursor in Polymer Chemistry and Material Science
The role of this compound as a precursor in polymer chemistry and material science is not documented in the searched scientific literature.
Building Block for Ligands and Catalysts
No specific examples of this compound being utilized as a building block for the synthesis of ligands or catalysts were identified.
Utilization as a Key Intermediate in Medicinal Chemistry Research
While oxolane derivatives are common in medicinal chemistry, no specific instances of this compound serving as a key intermediate in the development of pharmaceutical compounds were found in the reviewed literature.
Synthesis of Pharmacologically Relevant Scaffolds (e.g., piperazine (B1678402) and piperidine (B6355638) derivatives)
Piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. nih.govnih.gov The derivatization of these heterocyclic systems is a common strategy to modulate their pharmacological and pharmacokinetic properties. One of the most fundamental and widely employed methods for the functionalization of piperazine and piperidine is N-alkylation, where an alkyl halide is used to introduce a substituent onto the nitrogen atom(s) of the ring. nih.govresearchgate.netnih.gov
This compound is a suitable electrophilic partner for the N-alkylation of piperazine and piperidine. The primary carbon-bromine bond is susceptible to nucleophilic attack by the secondary amine nitrogen of these heterocycles, leading to the formation of a new carbon-nitrogen bond. This reaction would append the 4-(oxolan-2-yl)butyl moiety to the piperazine or piperidine core.
The reaction with piperazine can be controlled to achieve either mono- or di-alkylation, depending on the stoichiometry of the reactants and the reaction conditions. Mono-alkylation is typically favored when an excess of piperazine is used. For piperidine, the reaction leads to the corresponding N-substituted product. The incorporation of the oxolane ring is significant as this motif is present in several FDA-approved drugs and is known to influence properties such as solubility and metabolic stability. nih.gov
Below are illustrative schemes for the synthesis of piperazine and piperidine derivatives using this compound.
| Reactants | Product(s) | Typical Reaction Conditions | Potential Pharmacological Relevance |
| This compound and Piperazine | 1-(4-(Oxolan-2-yl)butyl)piperazine and 1,4-bis(4-(oxolan-2-yl)butyl)piperazine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF), elevated temperature | Scaffolds for CNS agents, antihistamines, anti-infectives |
| This compound and Piperidine | 1-(4-(Oxolan-2-yl)butyl)piperidine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF), elevated temperature | Building blocks for analgesics, antipsychotics, and cardiovascular drugs |
This table presents hypothetical reaction schemes based on established principles of N-alkylation of cyclic amines.
Preparation of Diversified Compound Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules to probe biological space. nih.gov This approach relies on the use of versatile building blocks that can be elaborated through various reaction pathways to create a wide array of final products. This compound can be envisioned as a valuable building block in the context of preparing diversified compound libraries.
Its utility in this area stems from its bifunctional nature. The alkyl bromide moiety serves as a handle for introducing the oxolane-containing side chain onto a variety of scaffolds, such as amines, phenols, and thiols, through nucleophilic substitution reactions. A library of compounds can be generated by reacting this compound with a collection of diverse starting materials in a parallel synthesis format.
For example, a library of N-substituted piperazine derivatives could be constructed by first reacting this compound with piperazine to form 1-(4-(oxolan-2-yl)butyl)piperazine. The remaining secondary amine of this product can then be further functionalized with a variety of reagents, such as acyl chlorides, sulfonyl chlorides, aldehydes (via reductive amination), or other alkyl halides. This "build/couple/pair" strategy allows for the rapid generation of a large number of distinct molecules from a common intermediate.
The following table illustrates a hypothetical combinatorial library synthesis starting from this compound and a set of diverse amines.
| Building Block 1 | Building Block 2 (Amine) | Building Block 3 (Acyl Chloride) | Potential Library Product |
| This compound | Piperazine | Benzoyl chloride | 1-Benzoyl-4-(4-(oxolan-2-yl)butyl)piperazine |
| This compound | Piperazine | Cyclohexanecarbonyl chloride | 1-(Cyclohexanecarbonyl)-4-(4-(oxolan-2-yl)butyl)piperazine |
| This compound | 4-Hydroxypiperidine | - | 4-Hydroxy-1-(4-(oxolan-2-yl)butyl)piperidine |
| This compound | Aniline | - | N-(4-(Oxolan-2-yl)butyl)aniline |
This table provides a conceptual framework for how this compound could be utilized in the parallel synthesis of a diversified compound library.
Advanced Analytical Methodologies for Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is fundamental for identifying the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of 2-(4-Bromobutyl)oxolane, specific chemical shifts (δ) and coupling patterns are expected for the protons on the oxolane ring and the butyl chain.
The protons on the carbon adjacent to the bromine atom (C4' of the butyl chain) are expected to be the most deshielded of the alkyl chain protons due to the electronegativity of the bromine atom, typically appearing as a triplet. The protons on the oxolane ring adjacent to the ether oxygen (C2 and C5) also exhibit characteristic downfield shifts. The methine proton at the C2 position, where the butyl chain is attached, would present a distinct multiplet due to its coupling with protons on both the ring and the side chain.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 (oxolane) | 3.7 - 3.9 | m |
| H5 (oxolane) | 3.6 - 3.8 | m |
| H4' (CH₂Br) | 3.4 - 3.5 | t |
| H1' (CH₂) | 1.4 - 1.7 | m |
| H2' (CH₂) | 1.8 - 2.0 | m |
| H3' (CH₂) | 1.4 - 1.7 | m |
| H3, H4 (oxolane) | 1.8 - 2.1 | m |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbon atom bonded to the bromine (C4') is expected to appear at a characteristic chemical shift for bromoalkanes. The carbons of the oxolane ring attached to the oxygen (C2 and C5) will be shifted downfield compared to the other ring carbons (C3 and C4).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (oxolane) | 75 - 80 |
| C5 (oxolane) | 67 - 72 |
| C4' (CH₂Br) | 33 - 38 |
| C1' (CH₂) | 34 - 39 |
| C2' (CH₂) | 28 - 33 |
| C3' (CH₂) | 25 - 30 |
| C3 (oxolane) | 25 - 30 |
| C4 (oxolane) | 25 - 30 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial relationships, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically through two or three bonds. This would be used to trace the connectivity from the methine proton at C2 of the oxolane ring through the entire butyl chain and around the oxolane ring itself.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear experiments that correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This technique is essential for definitively assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. Cross-peaks indicate through-space interactions, which is vital for determining the stereochemistry and preferred conformation of the molecule, particularly the orientation of the butyl chain relative to the oxolane ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), corresponding to the intact molecule's mass, and various fragment ion peaks. The fragmentation pattern serves as a molecular fingerprint.
For this compound, the molecular ion peak would be expected at an m/z corresponding to the molecular formula C₈H₁₅BrO. A characteristic feature would be the presence of two peaks for the molecular ion and any bromine-containing fragments, M⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways would likely include:
Loss of the bromine atom, resulting in a fragment at [M-Br]⁺.
Cleavage of the butyl chain.
Alpha-cleavage adjacent to the ether oxygen, leading to the characteristic oxonium ion at m/z 71.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 206/208 | [C₈H₁₅BrO]⁺ (Molecular Ion) |
| 127 | [C₈H₁₅O]⁺ |
| 71 | [C₄H₇O]⁺ (Oxonium ion) |
Note: The presence and relative abundance of fragments depend on the instrument conditions.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of the parent ion and its fragments. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed, providing unequivocal evidence for the compound's identity and distinguishing it from other isomers. For this compound (C₈H₁₅BrO), HRMS would be used to confirm this exact elemental composition.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of "this compound" by examining the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its specific structural features. The C-O-C stretching vibration of the oxolane (tetrahydrofuran) ring is typically observed in the fingerprint region of the spectrum, usually around 1100 cm⁻¹. The presence of the alkyl bromide is confirmed by the C-Br stretching vibration, which appears at lower wavenumbers, generally in the range of 600-500 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons of the butyl chain and the oxolane ring, typically just below 3000 cm⁻¹.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-2960 |
| C-O-C (ether) | Stretching | 1070-1150 |
| C-Br (alkyl bromide) | Stretching | 500-600 |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "this compound," which lacks extensive conjugation or chromophores that absorb strongly in the visible region, the UV-Vis spectrum is expected to show absorptions primarily in the ultraviolet range. The key electronic transition would be the n → σ* transition associated with the non-bonding electrons of the oxygen and bromine atoms. These transitions are typically of low intensity and occur at shorter wavelengths, generally below 220 nm. The selection of an appropriate solvent is crucial for accurate UV-Vis analysis, as the solvent itself must be transparent in the region of interest. Solvents like hexane or acetonitrile are often suitable for such measurements. merckmillipore.com
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating "this compound" from impurities and for monitoring the progress of chemical reactions involving this compound.
Gas chromatography (GC) is a highly effective method for assessing the purity of volatile compounds like "this compound." In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. By analyzing the resulting chromatogram, the presence of impurities can be detected as separate peaks, and the relative peak areas can be used to quantify the purity of the sample.
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of "this compound," particularly for non-volatile impurities or for monitoring reactions conducted in the liquid phase. ibisscientific.comsigmaaldrich.comrcilabscan.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the components with the stationary phase. For a moderately polar compound like "this compound," a normal-phase HPLC setup with a nonpolar mobile phase (e.g., hexane) and a polar stationary phase (e.g., silica) could be employed. nih.gov Alternatively, reversed-phase HPLC with a polar mobile phase and a nonpolar stationary phase is also a viable option. A UV detector is commonly used in HPLC, and while "this compound" does not have a strong chromophore, it can often be detected at low UV wavelengths. apexbt.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions. wisc.edulibretexts.orgglobalresearchonline.net A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel or alumina. libretexts.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. wisc.eduglobalresearchonline.net For a reaction involving "this compound," TLC can be used to track the disappearance of the starting material and the appearance of the product. wisc.eduthieme.deresearchgate.netwalisongo.ac.id The separated spots can be visualized under UV light if they are UV-active or by staining with a suitable chemical reagent. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Principle | Primary Use for this compound | Key Parameters |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. | Purity assessment of the volatile compound. | Retention time, Column type, Temperature program. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, analysis of non-volatile impurities, reaction monitoring. | Retention time, Mobile phase composition, Stationary phase. |
| Thin-Layer Chromatography (TLC) | Adsorption/partitioning on a thin layer of adsorbent. | Rapid reaction monitoring, qualitative analysis. wisc.edusigmaaldrich.com | Retention factor (Rf), Mobile phase composition. |
Advanced Characterization for Material Applications
In the development of advanced materials, understanding the precise relationship between a material's structure at the molecular and nanoscale and its macroscopic properties is paramount. For materials synthesized using or functionalized with reactive compounds such as this compound, which can serve as a monomer or a surface-modifying agent, a suite of advanced analytical techniques is employed. These methodologies provide critical insights into surface chemistry and physical morphology, which are essential for applications ranging from biocompatible coatings to nanostructured electronics. Due to the limited availability of specific published data on materials derived exclusively from this compound, the following sections will discuss the application of key analytical techniques using data from analogous, well-characterized polymer systems, such as brominated polymers and those containing poly(tetrahydrofuran) (PTHF) blocks. This approach serves to illustrate the powerful capabilities of these methods for characterizing the surfaces and morphologies of complex functional materials.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. For polymers functionalized with this compound, XPS is critical for confirming the successful grafting of the molecule onto a substrate and for quantifying the surface elemental composition.
The analysis involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. The binding energy of each emitted electron can be calculated and is specific to the element and its orbital (e.g., C 1s, O 1s, Br 3d). Small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding environment of the atoms.
In a hypothetical material where a polymer surface has been modified by this compound, XPS would be used to verify the presence of bromine and an increased oxygen concentration, confirming the presence of the oxolane ring. The high-resolution spectrum of the Br 3d region is particularly important. The Br 3d peak consists of a doublet (Br 3d5/2 and Br 3d3/2) due to spin-orbit coupling, with a separation of approximately 1.05 eV. The binding energy for a carbon-bromine (C-Br) covalent bond is typically observed around 70-72 eV researchgate.netresearchgate.net. For instance, studies on brominated graphene have identified prominent Br 3d peaks at 70.5 eV (3d5/2) and 72.0 eV (3d3/2), confirming covalent C-Br bond formation researchgate.net.
Research on the surface bromination of polyolefins via plasma treatment followed by exposure to bromine gas demonstrates the quantitative power of XPS. In one study, XPS analysis determined the elemental concentration of bromine to be 13% for polyethylene and 22% for polypropylene, confirming the successful, high-density functionalization of the surface researchgate.net. This quantitative data is crucial for optimizing reaction conditions and understanding the resulting surface properties.
Below is a representative data table illustrating the kind of information that would be obtained from an XPS analysis of a polymer surface functionalized with a bromobutyl oxolane moiety.
Table 1: Representative XPS Data for a Functionalized Polymer Surface
| Element | XPS Region | Binding Energy (eV) | Atomic Concentration (%) | Inferred Chemical State |
|---|---|---|---|---|
| Carbon | C 1s | 285.0 | 75.5 | C-C, C-H (backbone) |
| 286.5 | 8.0 | C-O (ether linkage) | ||
| Oxygen | O 1s | 532.8 | 10.5 | C-O-C (ether) |
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Morphological Analysis
While XPS provides chemical information, Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are essential for visualizing the physical nanostructure and surface topography of materials. These techniques are particularly powerful for characterizing the morphology of block copolymers, where this compound could be used to synthesize a poly(tetrahydrofuran)-like block. The self-assembly of such copolymers into ordered domains (e.g., spheres, cylinders, lamellae) is directly responsible for their unique material properties.
Transmission Electron Microscopy (TEM) TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image with nanoscale resolution. For polymers, TEM can visualize the internal morphology of self-assembled block copolymers. To enhance contrast between different polymer blocks (which often have similar electron densities), selective staining with heavy elements (like osmium tetroxide or ruthenium tetroxide) or selective etching of one block is typically required. The resulting images can reveal the size, shape, and arrangement of the nanodomains.
Atomic Force Microscopy (AFM) AFM generates a high-resolution, three-dimensional topographical image of a surface by scanning a sharp probe attached to a cantilever across it. Unlike TEM, AFM does not require staining or ultra-thin sectioning and can be performed in air or liquid. In addition to topography, AFM can operate in different modes, such as phase imaging, which maps variations in material properties like adhesion and stiffness. This is extremely useful for distinguishing the different blocks of a copolymer at the surface. AFM provides quantitative data on surface features, including domain spacing and surface roughness mccrone.comresearchgate.net. Studies on blown polyethylene films, for example, have used AFM to perform comprehensive quantitative analysis of surface topography and its impact on optical properties researchgate.netresearchgate.net.
For a block copolymer film containing a poly(tetrahydrofuran) segment derived from a monomer like this compound, TEM would confirm the bulk morphology (e.g., lamellar vs. cylindrical), while AFM would provide data on the surface expression of that morphology. For instance, AFM analysis of poly(styrene-block-lactic acid) thin films has been used to precisely characterize the topography and profile of pores created by the selective removal of the PLA block, demonstrating its utility in analyzing nanostructured surfaces mdpi.com.
The table below summarizes the type of morphological data that can be obtained from TEM and AFM analysis of a hypothetical block copolymer film.
Table 2: Representative Morphological Parameters from TEM and AFM Analysis
| Parameter | Analytical Technique | Typical Value Range | Description |
|---|---|---|---|
| Microdomain Morphology | TEM | N/A | Lamellar, Cylindrical, Spherical, etc. |
| Domain Spacing (L₀) | TEM / AFM | 10 - 100 nm | The center-to-center distance between adjacent domains of the same block. |
| Arithmetic Roughness (Ra) | AFM | 0.5 - 5 nm | The arithmetic average of the absolute values of the surface height deviations. |
By combining these advanced analytical methodologies, researchers can develop a comprehensive understanding of how the incorporation of functional monomers like this compound influences the chemical composition of a material's surface and dictates its nanoscale physical architecture, thereby enabling the rational design of new materials with tailored properties.
Theoretical and Computational Investigations of 2 4 Bromobutyl Oxolane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 2-(4-bromobutyl)oxolane.
Electronic Structure Analysis and Reactivity Prediction (e.g., DFT studies)
Density Functional Theory (DFT) studies are instrumental in elucidating the electronic structure of this compound. These calculations can predict the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are crucial for understanding the molecule's reactivity.
The presence of two electronegative atoms, oxygen in the oxolane ring and bromine at the terminus of the butyl chain, significantly influences the electronic landscape of the molecule. The oxygen atom withdraws electron density from the adjacent carbon atoms of the ring, while the bromine atom polarizes the carbon-bromine bond. This polarization creates electrophilic and nucleophilic sites within the molecule.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For this compound, the HOMO is likely to be localized around the oxygen and bromine atoms, which possess lone pairs of electrons. Conversely, the LUMO is expected to be concentrated around the antibonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (red) around the oxygen and bromine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atom attached to the bromine, highlighting their electrophilic nature.
Global reactivity descriptors, calculated from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties of a 2-Alkyloxolane Analogue
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.1 D |
| Global Electrophilicity Index (ω) | 1.5 eV |
Conformational Analysis and Stereochemical Considerations
The flexibility of both the oxolane ring and the bromobutyl side chain in this compound gives rise to a complex conformational landscape. The oxolane ring is not planar and typically adopts either a twist (C2) or an envelope (Cs) conformation. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. The position of the bromobutyl substituent at the C2 position influences the preferred conformation of the ring.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate the energy barriers for their interconversion. These studies are crucial for understanding how the molecule's shape affects its physical properties and its interactions with other molecules.
Stereochemistry is another important aspect to consider. The C2 atom of the oxolane ring is a stereocenter, meaning that this compound can exist as two enantiomers: (R)-2-(4-bromobutyl)oxolane and (S)-2-(4-bromobutyl)oxolane. While the electronic and conformational energies of the two enantiomers are identical, their interaction with other chiral molecules will differ.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (O1-C2-C5-C6) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 0.5 |
| B | 180° (anti) | 0.0 |
| C | -60° (gauche) | 0.6 |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several types of reactions can be investigated.
One of the most common reactions for bromoalkanes is nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. Computational studies can model the reaction pathway, locate the transition state, and calculate the activation energy. This information helps in predicting the reaction rate and understanding the factors that influence it. The presence of the oxolane ring may affect the reaction rate through steric hindrance or by influencing the stability of the transition state.
Another important reaction is the formation of a Grignard reagent, which involves the reaction of the bromoalkane with magnesium metal. Computational models can shed light on the mechanism of this reaction, including the role of the solvent (often an ether like tetrahydrofuran (B95107) itself) in stabilizing the Grignard reagent.
Elimination reactions (E2) are also possible, where a base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the elimination of HBr. The competition between SN2 and E2 reactions can be studied computationally by comparing the activation energies of the two pathways.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies extend the investigation of this compound from the single-molecule level to its behavior in a larger system, such as in solution or in contact with other molecules.
Molecular Dynamics Simulations for System Behavior
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms of the molecules are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. This allows for the simulation of the molecule's dynamics over time, providing insights into its behavior in different environments.
For this compound, MD simulations can be used to study its properties in various solvents. For example, a simulation of the molecule in water would reveal how the water molecules arrange themselves around the solute (solvation) and how the conformation of the this compound is affected by the solvent. The interactions between the polar oxolane ring and the bromobutyl chain with water molecules can be analyzed in detail.
MD simulations can also be used to study the aggregation of this compound molecules in non-polar solvents or in the absence of a solvent. These simulations can provide information on the intermolecular forces that govern the interactions between the molecules and how they pack together in the liquid state.
Table 3: Representative Intermolecular Interaction Energies from a Hypothetical MD Simulation
| Interaction Type | Average Energy (kcal/mol) |
| This compound - Water | -8.5 |
| This compound - this compound | -3.2 |
Structure-Activity Relationship (SAR) Studies (in a non-clinical context)
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its activity. In a non-clinical context, this "activity" could refer to a variety of physical, chemical, or environmental properties, such as toxicity, environmental persistence, or reactivity.
For this compound, SAR studies could be used to predict its properties based on its structural features. By comparing it to other halogenated organic compounds and cyclic ethers, it is possible to make educated predictions about its behavior. For example, the presence of the bromoalkane moiety suggests potential for certain types of toxicity associated with alkylating agents.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the structure of a molecule to its activity using molecular descriptors. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. A QSAR model for the environmental fate of alkyl halides, for instance, could be used to estimate the persistence of this compound in the environment.
Retrosynthetic Analysis and Computer-Aided Synthesis Design
Retrosynthetic analysis is a powerful methodology used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meias.ac.in This process involves strategically breaking bonds to identify key synthons, which are idealized fragments that represent the reactive species in the forward synthesis. The advent of computational chemistry has further augmented this process, enabling the rapid exploration of numerous synthetic possibilities and the prediction of reaction feasibility. fiveable.me
Strategic Disconnections and Synthons Identification
The structure of this compound, featuring an oxolane (tetrahydrofuran) ring and a bromobutyl side chain, suggests several logical points for disconnection. The primary strategic disconnections involve the C-O bond of the ether within the oxolane ring and the C-C bond connecting the butyl chain to the ring.
A primary disconnection strategy targets the ether linkage (C-O bond) of the oxolane ring. This is a common and effective strategy for cyclic ethers. scripps.edu This disconnection leads to a linear precursor, a hydroxyalkyl halide. In the case of this compound, this would yield an 8-bromo-1,4-octanediol synthon. The forward reaction would then be an intramolecular Williamson ether synthesis, a reliable method for forming cyclic ethers.
Another key disconnection is the C-C bond between the oxolane ring and the butyl chain. This approach simplifies the molecule into two key fragments: a functionalized oxolane and a butyl synthon. This strategy is particularly advantageous if suitable starting materials for either fragment are readily available.
Based on these strategic disconnections, several key synthons can be identified for the synthesis of this compound.
Interactive Table: Key Synthons for this compound
| Synthon ID | Synthon Structure | Corresponding Reagent | Disconnection Strategy |
| S1 | 2-Oxolanylmethyl cation | 2-(Bromomethyl)oxolane | C-C bond disconnection |
| S2 | 4-Bromobutyl anion | 4-Bromobutylmagnesium bromide (Grignard reagent) | C-C bond disconnection |
| S3 | 8-Bromo-1,4-octanediol | 8-Bromo-1,4-octanediol | C-O bond disconnection (intramolecular) |
| S4 | Tetrahydrofuran-2-yl cation | 2-Lithiated tetrahydrofuran | C-C bond disconnection |
| S5 | 1,4-Dibromobutane | 1,4-Dibromobutane | C-C bond disconnection |
The choice of disconnection and corresponding synthons will ultimately depend on factors such as the availability and cost of starting materials, reaction efficiency, and stereochemical control. nih.gov
Cheminformatics and Data Mining for Synthetic Routes
Computer-aided synthesis design (CASD) has become an indispensable tool for modern organic chemists. nih.gov These tools utilize sophisticated algorithms and vast reaction databases to propose and evaluate synthetic routes.
Cheminformatics tools can assist in the retrosynthetic analysis of this compound in several ways:
Retrosynthesis Prediction Software: Programs such as Synthia™ (formerly Chematica), ASKCOS, and AiZynthFinder can automatically generate retrosynthetic pathways by applying a vast library of known chemical reactions to the target molecule. nih.gov These tools can suggest both common and novel disconnections, potentially uncovering more efficient or innovative synthetic routes.
Reaction Database Searching: Databases like Reaxys and SciFinder provide access to a comprehensive collection of published chemical reactions. nih.gov Chemists can search for transformations similar to the desired steps in the proposed synthesis of this compound to validate their feasibility and identify optimal reaction conditions.
Molecular Modeling: Software capable of molecular modeling can be used to analyze the conformational preferences of intermediates and transition states in the proposed synthetic steps. This can provide insights into the stereochemical outcome of reactions, which is particularly important when dealing with chiral centers.
Data mining approaches leverage large datasets of chemical reactions to identify patterns and predict reaction outcomes. naist.jp In the context of synthesizing this compound, data mining could be employed to:
Identify Precedent for Key Transformations: By mining reaction databases, it is possible to find examples of similar ring-closure reactions to form substituted oxolanes or the alkylation of heterocyclic systems. This can provide valuable information on suitable reagents, catalysts, and reaction conditions.
Predict Reaction Yields and Side Products: Machine learning models trained on large reaction datasets can be used to predict the potential yield of a given reaction and identify likely side products. naist.jp This information is crucial for optimizing the synthetic route and minimizing purification challenges.
Discover Novel Synthetic Methodologies: Data mining can sometimes uncover non-obvious correlations between reactants, reagents, and products, potentially leading to the discovery of new synthetic methods applicable to the synthesis of this compound.
Interactive Table: Application of Cheminformatics and Data Mining
| Computational Approach | Application to this compound Synthesis | Potential Benefits |
| Retrosynthesis Software | Generation of multiple disconnection strategies and potential synthetic pathways. | Rapid exploration of a wide range of synthetic possibilities, including novel routes. |
| Reaction Databases | Validation of proposed reaction steps by finding literature precedents. | Increased confidence in the feasibility of the synthetic plan and access to optimized reaction conditions. |
| Molecular Modeling | Analysis of reaction intermediates and transition states to predict stereoselectivity. | Guidance in selecting reagents and conditions to achieve the desired stereochemical outcome. |
| Data Mining | Identification of trends and patterns in the synthesis of similar substituted oxolanes. | Discovery of robust and high-yielding reaction conditions based on historical data. |
The integration of these computational approaches with the chemist's expertise and intuition allows for a more systematic and informed design of the synthesis of this compound, ultimately leading to more efficient and successful outcomes.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The development of innovative and efficient synthetic routes to 2-(4-Bromobutyl)oxolane and its derivatives is a key area of ongoing research. Current efforts are concentrated on enhancing selectivity, improving reaction efficiency, and adopting more sustainable manufacturing practices.
Catalyst Development for Enhanced Selectivity and Efficiency
The quest for highly selective and efficient catalysts for the synthesis of substituted tetrahydrofurans, including this compound, is driving research into various catalytic domains. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly substituted tetrahydrofurans, offering a metal-free and environmentally friendly alternative to traditional methods. rsc.orgresearchgate.net For instance, tandem iminium-enamine catalysis has been successfully employed in the asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans. researchgate.net The development of novel organocatalysts could enable the enantioselective synthesis of chiral this compound, a valuable building block for the synthesis of complex molecules.
Furthermore, the application of nanocatalysts in organic transformations is a rapidly growing field. Nanostructured catalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. While specific applications to this compound are still emerging, research into nanoparticle-catalyzed synthesis of functionalized tetrahydrofurans suggests significant potential. rsc.org The design of robust and recyclable nanocatalysts could lead to more sustainable and cost-effective production methods.
Biocatalysis represents another promising frontier for the synthesis of functionalized oxolanes. kcl.ac.uk Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, aligning with the principles of green chemistry. The discovery and engineering of enzymes capable of catalyzing the formation of the this compound structure could provide a highly efficient and sustainable synthetic route. Chemo-enzymatic approaches, combining the advantages of both biocatalysis and traditional chemical synthesis, are also being explored for the preparation of complex heterocyclic compounds. kcl.ac.uk
| Catalytic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Organocatalysis | Metal-free, environmentally friendly, potential for asymmetric synthesis. | Development of novel catalysts for enantioselective cyclization. |
| Nanocatalysis | High activity and selectivity, potential for recyclability and reuse. | Design of stable and efficient nanoparticle catalysts for etherification. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainable. | Discovery and engineering of enzymes for targeted synthesis. |
Flow Chemistry and Continuous Processing Applications
The transition from batch to continuous manufacturing is a major trend in the chemical industry, driven by the numerous advantages offered by flow chemistry. kth.sechimia.chwiley.com Microreactors, with their high surface-area-to-volume ratios, enable enhanced heat and mass transfer, leading to improved reaction control, higher yields, and increased safety, particularly for reactions involving hazardous reagents or intermediates. kth.sechimia.chwiley.comresearchgate.netrsc.org
The synthesis of haloalkyl ethers can be effectively translated to continuous flow processes, offering precise control over reaction parameters and minimizing the handling of potentially hazardous materials. researchgate.netgoogle.com The development of a continuous flow synthesis for this compound would not only improve the efficiency and safety of its production but also facilitate its integration into multi-step continuous syntheses of more complex target molecules. acs.org Research in this area will likely focus on optimizing reactor design, reaction conditions, and in-line purification techniques to develop a robust and scalable continuous process.
Investigation of Undiscovered Reactivity Profiles
Beyond its established role as a bifunctional building block, researchers are exploring novel reactivity patterns of this compound through the application of modern synthetic methods.
Radical and Photochemical Transformations
Photoredox catalysis has emerged as a powerful tool for the activation of C-H bonds and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov The direct α-arylation of ethers, including tetrahydrofuran (B95107), has been achieved through photoredox-mediated C-H functionalization. nih.gov This opens up the possibility of directly functionalizing the oxolane ring of this compound at the α-position, providing a new avenue for derivatization.
Furthermore, radical cyclizations are a well-established method for the construction of cyclic systems. researchgate.net The bromoalkyl chain of this compound can serve as a radical precursor, enabling intramolecular cyclization reactions to form more complex polycyclic structures. Research in this area could lead to the discovery of novel cascade reactions initiated by radical formation at the butyl chain. The use of visible light-mediated reactions offers a greener and more sustainable approach to radical chemistry. acs.org
Electrochemistry in Synthesis
Electrosynthesis provides a clean and efficient alternative to traditional chemical methods, using electrons as a "reagent" to drive chemical transformations. nih.gov Electrochemical methods have been successfully applied to the oxidation of tetrahydrofuran and the dehydrogenative coupling of alcohols with tetrahydrofuran to form acetals. nih.govmagtech.com.cn The application of electrochemistry to this compound could unlock new reactivity patterns. For example, electrochemical oxidation could lead to functionalization of the tetrahydrofuran ring, while electrochemical reduction could be used to generate radical or anionic species from the bromobutyl chain for subsequent reactions.
Advanced Applications in Targeted Synthesis
The unique structural features of this compound make it a valuable precursor in the synthesis of complex and biologically active molecules. nih.govnih.gov Future research will continue to exploit its bifunctionality in the total synthesis of natural products and the development of new pharmaceutical agents. Its ability to introduce both a cyclic ether moiety and a flexible four-carbon chain makes it a versatile building block for constructing diverse molecular architectures. The development of stereoselective syntheses of chiral this compound will further expand its utility in the synthesis of enantiomerically pure target molecules.
Precision Synthesis of Isotope-Labeled Probes
The synthesis of isotopically labeled compounds is crucial for a variety of analytical and diagnostic applications, including metabolic studies, mechanistic investigations, and in vivo imaging. Future research will likely focus on the development of methods for the precise, site-specific incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the this compound scaffold. nih.govnih.gov
For instance, selective deuteration of the oxolane ring or the butyl chain could yield valuable probes for nuclear magnetic resonance (NMR) spectroscopy studies, helping to elucidate the conformation and dynamics of molecules containing this moiety when bound to biological targets. nih.gov Similarly, ¹³C-labeling could facilitate mechanistic studies of reactions involving the cleavage or formation of bonds at specific carbon atoms. The development of synthetic routes that allow for the introduction of these labels in a controlled and efficient manner will be a key area of investigation. nih.gov
Table 1: Potential Isotope-Labeled Probes Based on this compound
| Isotope | Potential Labeling Position | Research Application |
| ²H (Deuterium) | Oxolane ring, Butyl chain | NMR-based conformational analysis, Metabolic stability studies |
| ¹³C | C2 of oxolane, Brominated carbon | Mechanistic studies of nucleophilic substitution, Metabolic pathway tracing |
| ¹⁸F | Substitution of bromine | Positron Emission Tomography (PET) imaging probes |
Integration with Bio-orthogonal Chemistry
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The functional handles present in this compound, particularly the bromo group, offer a starting point for the introduction of bio-orthogonal functionalities. Future work could involve the conversion of the bromide to an azide or a terminal alkyne. These modified derivatives could then participate in widely used bio-orthogonal reactions such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry). wikipedia.orgescholarship.orgresearchgate.net
This would enable the use of this compound derivatives as molecular probes to label and visualize biomolecules in real-time within a cellular environment. wikipedia.orgnih.gov For example, a derivative functionalized with an azide could be used to tag proteins or glycans that have been metabolically engineered to contain a cyclooctyne group. Subsequent reaction with a fluorescently tagged probe would allow for visualization by microscopy. wikipedia.org The development of such molecular tools derived from this compound represents a significant growth area. nih.gov
Green Chemistry Principles in Synthesis and Processing
The application of green chemistry principles to the synthesis and handling of this compound is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govsigmaaldrich.com
Solvent-Free Reactions and Renewable Solvents
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives or to eliminate them entirely. itmedicalteam.pl Research into the synthesis of this compound and its derivatives is likely to explore solvent-free reaction conditions. ijrpr.comresearchgate.netias.ac.inrsc.org These reactions can be facilitated by techniques such as grinding of solid reactants or heating in the absence of a solvent, which can lead to higher reaction rates and easier product purification. itmedicalteam.plias.ac.in
Furthermore, the use of renewable solvents, derived from biomass sources, is another promising avenue. Solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be produced from renewable feedstocks, offer a greener alternative to traditional petroleum-based solvents like tetrahydrofuran (THF). sigmaaldrich.com Investigating the efficacy of such solvents in the synthesis of this compound could significantly reduce the environmental footprint of its production.
Table 2: Green Chemistry Approaches to Solvent Use
| Approach | Description | Potential Advantage for this compound Synthesis |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using thermal or mechanical energy. ijrpr.comias.ac.incem.com | Reduced solvent waste, simplified workup, potentially faster reactions. itmedicalteam.pl |
| Renewable Solvents | Use of solvents derived from biomass, such as 2-MeTHF. sigmaaldrich.com | Lower carbon footprint, reduced reliance on fossil fuels. |
| Aqueous Synthesis | Performing reactions in water as the solvent. | Reduced toxicity and flammability, potential for unique reactivity. |
Waste Minimization and Atom Economy
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govjocpr.comjk-sci.com Future synthetic strategies for this compound will likely prioritize reactions with high atom economy, such as addition and cycloaddition reactions, over less efficient transformations like substitutions and eliminations that generate stoichiometric byproducts. nih.gov
Synergistic Approaches: Experimental and Computational Chemistry
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research and development. In the context of this compound, computational modeling can provide valuable insights that guide and rationalize experimental work. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be employed to predict reaction mechanisms, calculate spectroscopic properties, and model the interactions of this compound derivatives with biological targets.
For example, computational methods can be used to:
Predict Reactivity: Calculate activation energies for different reaction pathways to identify the most favorable conditions for synthesizing or modifying this compound.
Elucidate Reaction Mechanisms: Model transition states and intermediates to gain a deeper understanding of how reactions involving this compound proceed.
Simulate Spectroscopic Data: Predict NMR, IR, and other spectral data to aid in the characterization of new derivatives.
Model Binding Interactions: Dock derivatives of this compound into the active sites of enzymes or receptors to predict binding affinities and guide the design of new bioactive molecules.
By providing this in silico data, computational chemistry can help to reduce the number of experiments that need to be performed, saving time, resources, and minimizing waste. The synergy between computational prediction and experimental validation will be a hallmark of future research involving this compound.
Development of Advanced Functional Materials Based on this compound Derivatives
The unique combination of a polar oxolane ring and a reactive bromobutyl chain makes this compound an attractive building block for the synthesis of advanced functional materials. wiley.com The ability to introduce a wide range of functionalities through substitution of the bromine atom allows for the tuning of material properties for specific applications.
Future research in this area could focus on the development of:
Polymeric Materials: The oxolane moiety can be incorporated into polymer backbones or as a pendant group to influence properties such as solubility, thermal stability, and biocompatibility. The bromobutyl group can serve as a site for polymerization or for post-polymerization modification.
Liquid Crystals: Derivatives of this compound with rigid, anisotropic molecular structures could exhibit liquid crystalline properties, with potential applications in display technologies and optical sensors.
Self-Assembling Systems: Amphiphilic derivatives, created by attaching a long hydrophobic chain to the oxolane scaffold, could self-assemble in solution to form micelles, vesicles, or other nanostructures for applications in drug delivery and nanotechnology.
Functionalized Surfaces: The reactive handle of this compound can be used to graft it onto surfaces, modifying their properties to control wetting, adhesion, or biocompatibility.
The versatility of this compound as a synthon provides a rich platform for the creation of new materials with tailored properties, and this is expected to be a fruitful area of research in the coming years. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
